Sodium 4-bromobenzenesulfinate Dihydrate
Description
Properties
IUPAC Name |
sodium;4-bromobenzenesulfinate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHRIJWUZPAQNR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635594 | |
| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-64-5 | |
| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-bromobenzenesulfinate dihydrate can be synthesized through the reaction of 4-bromobenzenesulfinic acid with sodium hydroxide in the presence of water. The reaction typically involves dissolving 4-bromobenzenesulfinic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The resulting solution is then evaporated to yield the dihydrate form of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The compound is often produced in batch reactors, where precise control of temperature, pH, and reaction time is maintained to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-bromobenzenesulfinate dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Palladium Catalysts: Used in the preparation of unsymmetrical internal alkynes and vinyl sulfones.
Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the sulfinic acid group.
Reducing Agents: Such as sodium borohydride, used to reduce the compound to sulfides.
Major Products Formed
Unsymmetrical Internal Alkynes: Formed through palladium-catalyzed cross-coupling reactions.
Vinyl Sulfones: Also formed through palladium-catalyzed reactions.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Organic Synthesis
Aryl Sulfones Production
Sodium 4-bromobenzenesulfinate dihydrate is primarily used to synthesize aryl sulfones through reactions with organic halides. The process often involves higher alcohols or diols as solvents, facilitating the formation of sulfones via nucleophilic substitution reactions. For instance, the reaction of sodium 4-bromobenzenesulfinate with aryl halides under copper-catalyzed conditions has been documented to yield various aryl sulfones with good efficiency .
Table 1: Reaction Conditions for Aryl Sulfone Synthesis
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Copper-catalyzed | Aryl halide + sodium sulfinate | 75-82 |
| Rhodium-catalyzed | Aldehyde + sodium sulfinate | Variable |
Desulfitative Cross-Coupling
Recent studies have demonstrated the utility of sodium 4-bromobenzenesulfinate in palladium-catalyzed desulfitative cross-coupling reactions. This method allows for the coupling of sodium benzenesulfinate derivatives with various electrophiles, leading to the formation of complex organic molecules .
Pharmaceutical Applications
This compound has been explored for its potential therapeutic applications. Research indicates that it can serve as a precursor in synthesizing bioactive compounds, particularly those targeting central nervous system disorders. The compound's ability to form stable intermediates makes it valuable in drug development processes .
Case Study: Injectable Preparations
In one study, injectable formulations containing sodium 4-bromobenzenesulfinate were developed and tested for sustained release properties in animal models. The formulations demonstrated effective drug delivery profiles, maintaining therapeutic concentrations over extended periods post-injection .
Material Science
This compound also finds applications in materials science, particularly as an additive in polymer chemistry. It enhances the properties of polymers by acting as a plasticizer and improving adhesion in composite materials. Its role as a reducing agent is significant in electroplating and photographic industries, where it aids in the reduction processes required for material fabrication .
Mechanism of Action
The mechanism of action of sodium 4-bromobenzenesulfinate dihydrate involves its reactivity with various chemical agents. The compound acts as a nucleophile in substitution reactions, where the bromine atom is replaced by other functional groups. In oxidation reactions, the sulfinic acid group is converted to a sulfonic acid, while in reduction reactions, it is reduced to a sulfide. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Sodium Benzenesulfinate Dihydrate
- CAS : 25932-11-0
- Molecular Formula : C₆H₉NaO₄S (236 g/mol)
- Comparison :
Sodium 4-Hydroxybenzenesulfonate Dihydrate
Sodium 4-Aminobenzenesulfonate Dihydrate
- CAS : 6106-22-5
- Molecular Formula : C₆H₆NNaO₃S·2H₂O (231 g/mol)
- Comparison: The electron-donating amino (-NH₂) group increases nucleophilicity, enabling participation in diazonium salt formation. Applications: Azo dye synthesis, antibacterial agents .
Sodium 3-Bromobenzenesulfinate
Sodium Dichloroisocyanurate Dihydrate
- CAS : 51580-86-0
- Molecular Formula : C₃Cl₂N₃NaO₃·2H₂O (256 g/mol)
- Comparison :
Tabulated Comparison of Key Properties
| Compound | CAS | Molecular Weight (g/mol) | Substituent | Solubility (H₂O) | Key Applications |
|---|---|---|---|---|---|
| Sodium 4-bromobenzenesulfinate dihydrate | 175278-64-5 | 315 | -Br (para) | High | Organic synthesis, asymmetric catalysis |
| Sodium benzenesulfinate dihydrate | 25932-11-0 | 236 | -H | Very High | Pharmaceuticals, agrochemicals |
| Sodium 4-hydroxybenzenesulfonate dihydrate | 10580-19-5 | 216 | -OH (para) | Very High | Dye intermediates, pH adjustment |
| Sodium 3-bromobenzenesulfinate | 89520-70-7 | 245 | -Br (meta) | Moderate | Isomer-specific sulfination |
| Sodium dichloroisocyanurate dihydrate | 51580-86-0 | 256 | -Cl | High | Disinfection, water treatment |
Biological Activity
Sodium 4-bromobenzenesulfinate dihydrate is an organosulfur compound with diverse applications in organic synthesis and potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and cytotoxic activities, supported by relevant case studies and research findings.
Sodium 4-bromobenzenesulfinate (C6H4BrNaO2S) exists as a white crystalline solid that is soluble in water. Its structure features a bromine atom attached to a benzene ring, with a sulfonate group (-SO3Na) that enhances its reactivity in various chemical reactions, including coupling reactions and electrophilic substitutions.
Antibacterial Activity
Research indicates that sodium 4-bromobenzenesulfinate exhibits significant antibacterial properties. A study evaluating various sulfonate derivatives found that compounds bearing sulfonate moieties showed enhanced antibacterial activity against plant pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis.
Case Study: Antibacterial Efficacy
In vitro experiments demonstrated that sodium 4-bromobenzenesulfinate displayed an effective inhibitory concentration (EC50) against X. oryzae of approximately 50.1 µM, which is notably lower than that of traditional antibiotics like bismerthiazol (253.5 µM) and thiodiazole copper (467.4 µM) . The study highlighted the structure-activity relationship (SAR), indicating that the presence of the sulfonate group was pivotal for its antibacterial efficacy.
| Compound | EC50 (µM) | Comparison Control |
|---|---|---|
| Sodium 4-bromobenzenesulfinate | 50.1 | Bismerthiazol (253.5 µM) |
| Thiodiazole copper (467.4 µM) |
Antifungal Activity
The antifungal properties of sodium 4-bromobenzenesulfinate have also been explored. A study focused on the antifungal activity against Candida albicans demonstrated that the compound inhibited fungal growth at concentrations comparable to established antifungal agents.
Research Findings
Inhibition assays revealed that sodium 4-bromobenzenesulfinate could suppress fungal growth effectively, with reported minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungals . This suggests potential for development into new antifungal therapies.
Cytotoxicity Studies
Cytotoxic effects of sodium 4-bromobenzenesulfinate have been assessed using various cancer cell lines. The compound exhibited selective cytotoxicity towards tumor cells while showing minimal toxicity to normal cells.
Case Study: Selective Cytotoxicity
A recent investigation into the cytotoxic effects against human breast cancer cells (MCF-7) indicated that sodium 4-bromobenzenesulfinate induced apoptosis at concentrations of around 100 µM, with an IC50 value reflecting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 100 | Induces apoptosis |
| Normal Human Cells | >200 | Minimal toxicity |
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for Sodium 4-bromobenzenesulfinate Dihydrate, and how can purity be optimized?
- Methodology : Synthesis typically involves sulfonation of 4-bromobenzene derivatives followed by neutralization with sodium hydroxide. To optimize purity, use recrystallization in aqueous ethanol (60–70% v/v) and monitor pH during neutralization. Orthogonal experimental design (e.g., L9 matrix) can systematically evaluate factors like reaction temperature, stoichiometry, and crystallization time .
- Data : Example orthogonal factors for optimization:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temp (°C) | 25 | 40 | 60 |
| NaOH:Substrate Ratio | 1:1 | 1.2:1 | 1.5:1 |
| Crystallization Time (hr) | 12 | 24 | 48 |
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Methodology :
- Raman Spectroscopy : Identifies sulfonate (SO₃⁻) vibrational modes (~1040 cm⁻¹) and Br-C stretching (~600 cm⁻¹) .
- ¹H/¹³C NMR : D₂O solvent resolves aromatic protons (δ 7.2–7.8 ppm) and confirms dihydrate stability via water resonance (δ 4.7 ppm suppressed by exchange) .
- XRD : Monoclinic crystal structure (space group P2₁/c) with lattice parameters refined via Rietveld analysis .
Q. How should researchers handle stability and storage of this compound?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 4°C. Thermal gravimetric analysis (TGA) shows dehydration onset at ~80°C; avoid prolonged exposure to humidity (>60% RH). Kinetic studies using the Malek method confirm a two-stage decomposition model (activation energy: 85–110 kJ/mol) .
Advanced Research Questions
Q. How can computational modeling predict solubility in multi-component systems?
- Methodology : Use Pitzer equations or extended UNIQUAC models to predict solubility in ternary/quaternary systems (e.g., Na⁺/Br⁻/SO₄²⁻/H₂O). Parameters derived from sodium tungstate dihydrate systems (AARD < 5%) can be adapted .
- Data : Example solubility parameters at 25°C:
| Component | Solubility (g/100g H₂O) |
|---|---|
| Na₂SO₄ | 28.1 |
| NaBr | 94.6 |
| Na₂WO₄·2H₂O | 72.3 |
Q. What mechanistic insights explain its catalytic role in organic transformations?
- Methodology : As a sulfinate, it acts as a sulfonating agent in Pd-catalyzed cross-couplings. Kinetic studies (e.g., in situ IR monitoring) reveal rate dependence on [Pd(0)] and Brønsted acidity. Compare with sodium tungstate dihydrate’s role in oxidative catalysis .
- Data : Example reaction efficiency:
| Substrate | Yield (%) (With Catalyst) | Yield (%) (Control) |
|---|---|---|
| Benzyl chloride | 92 | 18 |
| 4-Nitrochlorobenzene | 85 | 12 |
Q. How do toxicity studies inform safe handling protocols?
- Methodology : Conduct subchronic rodent studies (OECD 407) with ICP-MS quantification of tissue bromine levels. Sodium tungstate dihydrate data show renal toxicity at >500 mg/kg/day; adapt exposure limits using NOAEL/LOAEL ratios .
- Safety Protocol :
- PPE : Nitrile gloves, ANSI Z87.1 goggles, and Tyvek® suits during synthesis .
- First Aid : Immediate 15-min eye/skin rinsing with pH-neutral solutions (pH 6–8) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
